molecular formula C8H8F3NO B2358551 [3-Methyl-4-(trifluoromethyl)pyridin-2-yl]methanol CAS No. 1823366-27-3

[3-Methyl-4-(trifluoromethyl)pyridin-2-yl]methanol

Cat. No. B2358551
CAS RN: 1823366-27-3
M. Wt: 191.153
InChI Key: LEZFSGGNVLORMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“[3-Methyl-4-(trifluoromethyl)pyridin-2-yl]methanol” is a useful research chemical . It is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . The major use of TFMP derivatives is in the protection of crops from pests .


Synthesis Analysis

The synthesis of “[3-Methyl-4-(trifluoromethyl)pyridin-2-yl]methanol” can be achieved from 2-Chloro-3-(trifluoromethyl)pyridine . The synthesis and applications of TFMP and its derivatives are widely used in the agrochemical and pharmaceutical industries .


Molecular Structure Analysis

The molecular structure of “[3-Methyl-4-(trifluoromethyl)pyridin-2-yl]methanol” is represented by the Inchi Code: 1S/C9H10F3NO2/c1-6-7(4-14)13-3-2-8(6)15-5-9(10,11)12/h2-3,14H,4-5H2,1H3 .

Scientific Research Applications

Drug Development

The trifluoromethyl group, which is present in “[3-Methyl-4-(trifluoromethyl)pyridin-2-yl]methanol”, is a common feature in many FDA-approved drugs . This group can enhance the drug’s potency, as seen in a molecule with a -CF3 group attached to a tertiary stereogenic center in a hetero aliphatic ring, which exhibited improved drug potency toward reverse transcriptase enzyme inhibition .

Agrochemical Applications

Trifluoromethylpyridine (TFMP) derivatives, which include “[3-Methyl-4-(trifluoromethyl)pyridin-2-yl]methanol”, are widely used in the agrochemical industry . They are primarily used to protect crops from pests. More than 20 new TFMP-containing agrochemicals have acquired ISO common names .

Pharmaceutical Applications

Several TFMP derivatives are used in the pharmaceutical and veterinary industries . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

Inhibition of Collagen Synthesis

Compounds similar to “[3-Methyl-4-(trifluoromethyl)pyridin-2-yl]methanol” have been found to inhibit collagen synthesis in various models of fibrosis . This could potentially be applied to the treatment of fibrotic diseases.

Antioxidant Properties

Some compounds containing the pyridine moiety, like “[3-Methyl-4-(trifluoromethyl)pyridin-2-yl]methanol”, have been found to exhibit antioxidant properties . This could potentially be applied in the treatment of diseases where oxidative stress plays a role.

Anti-Inflammatory Properties

Compounds similar to “[3-Methyl-4-(trifluoromethyl)pyridin-2-yl]methanol” have been found to exhibit anti-inflammatory properties . This could potentially be applied in the treatment of inflammatory diseases.

Mechanism of Action

The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Future Directions

The demand for TFMP derivatives has been increasing steadily in the last 30 years . It is expected that many novel applications of TFMP will be discovered in the future . The development of fluorinated organic chemicals is becoming an increasingly important research topic .

properties

IUPAC Name

[3-methyl-4-(trifluoromethyl)pyridin-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3NO/c1-5-6(8(9,10)11)2-3-12-7(5)4-13/h2-3,13H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEZFSGGNVLORMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1CO)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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